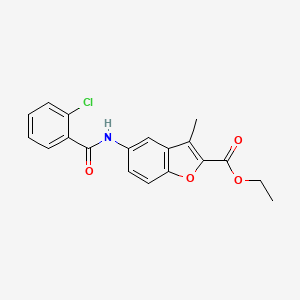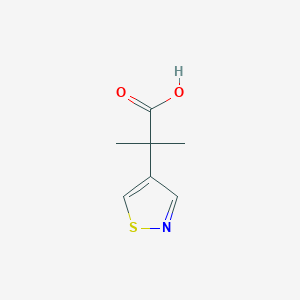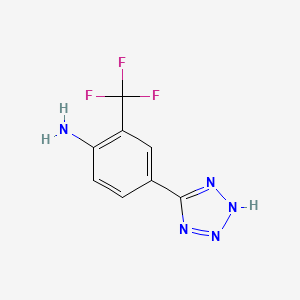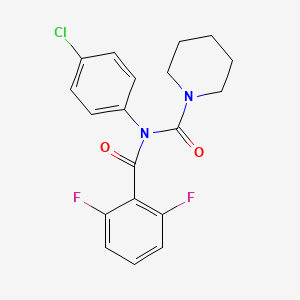
N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide, also known as compound X, is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound X has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, this compound X has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound X may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide X in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide X. One area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer agents. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide X involves several steps, including the reaction of furfurylamine with 4,5-dimethyl-2-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro this compound to the corresponding amine. The final product is obtained by reacting this amine with 2-methoxyethyl chloroformate and 2-methoxyethanol.
Aplicaciones Científicas De Investigación
Compound X has been the subject of several scientific studies, including investigations into its potential as an anti-inflammatory and anti-cancer agent. In one study, N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide X was found to inhibit the growth of several human cancer cell lines, including breast, lung, and colon cancer cells. Other studies have suggested that this compound X may have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-13-9-16(22-4)17(10-14(13)2)24(19,20)18(6-8-21-3)11-15-5-7-23-12-15/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYOUVCMLVWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)

![N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2870182.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2870183.png)
![1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870185.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2870188.png)




![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2870193.png)

